L791943

PDE4 inhibition hepatic metabolism drug discovery

PDE4 inhibitor programs frequently encounter metabolic instability and emetic liability that confound in vivo translation. L791943 (CAS 192767-01-4) addresses both limitations through a bis-difluoromethoxy catechol/hexafluorocarbinol pharmacophore engineered for sustained target engagement. • Sub-nanomolar PDE4A inhibition (IC50 4.2 nM) with >98% stability in rat hepatocytes vs. 11% for CDP-840, enabling robust PK/PD correlations. • Ferret emetic threshold >30 mg/kg p.o. permits once-daily oral dosing without GI side effects. • Suppresses LPS-induced TNF-α (IC50 0.67 μM in human whole blood) for ex vivo anti-inflammatory benchmarking. Supplied as characterized solid (≥98% purity) with full analytical documentation. Ideal reference standard for respiratory and autoimmune disease models.

Molecular Formula C24H17F10NO4
Molecular Weight 573.4 g/mol
Cat. No. B1244423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL791943
SynonymsL-791,943
L-791943
Molecular FormulaC24H17F10NO4
Molecular Weight573.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC2=CC=[N+](C=C2)[O-])C3=CC(=C(C=C3)OC(F)F)OC(F)F)C(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C24H17F10NO4/c25-20(26)38-18-6-3-15(12-19(18)39-21(27)28)17(11-13-7-9-35(37)10-8-13)14-1-4-16(5-2-14)22(36,23(29,30)31)24(32,33)34/h1-10,12,17,20-21,36H,11H2
InChIKeyVIOWRSXFEPSZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L791943 PDE4 Inhibitor Overview


L791943 (CAS 192767-01-4) is a second-generation phosphodiesterase‑4 (PDE4) inhibitor developed through a structure–activity relationship (SAR) optimization campaign that targeted the metabolic lability of earlier analogs [1]. The compound achieves sub‑nanomolar inhibition of human PDE4A (IC₅₀ = 4.2 nM) and contains structural features—notably a bis‑difluoromethoxy catechol and a pendant hexafluorocarbinol—that confer pronounced resistance to hepatic clearance while preserving oral bioavailability [2].

Workflow
PDE4 pathway inhibition research
Selection
SAR-optimized compound with reported metabolic stability and oral bioavailability attributes
Use Context
May support sustained target engagement in chronic inflammation research models (COPD, asthma, arthritis)

L791943 Substitution Pitfalls


PDE4 inhibitors exhibit widely divergent metabolic stability profiles, half‑lives, and emetic liability that preclude simple one‑to‑one substitution. L791943 was specifically engineered to overcome the rapid hepatic degradation that limits the in vivo utility of its direct predecessor CDP‑840, and it displays a ferret emetic threshold (>30 mg/kg p.o.) that is not replicated by early‑generation agents such as rolipram [1]. Interchanging compounds without matching these pharmacokinetic and tolerability parameters can introduce confounding variables that compromise data reproducibility and model translation.

Metabolic Stability Mismatch
PDE4 inhibitor metabolic stability varies widely; direct substitution without hepatocyte stability confirmation may introduce confounding exposure variability.
Pharmacokinetic Profile Mismatch
Half-life differences (e.g., CDP‑840
Tolerability Profile Mismatch
Emetic threshold profiles differ markedly among PDE4 inhibitors; tolerability endpoints observed with one agent may not transfer, risking side-effect confounds in chronic studies.

L791943 Comparative Evidence


Metabolic Stability in Hepatocytes

L791943 displays markedly enhanced metabolic stability relative to the predecessor PDE4 inhibitor CDP‑840. Under standardized incubation conditions in rat hepatocytes, >98% of L791943 remains unchanged, whereas only 11% of CDP‑840 survives intact [1].

Metabolic Stability
Head-to-head
L791943 >98% parent remaining; CDP‑840 11% (rat hepatocytes)
Reported metabolic stability context supports sustained exposure modeling; differentiates from rapidly cleared analogs.
Cross-species translation requires verification.
PDE4 inhibition hepatic metabolism drug discovery

PDE4 Enzymatic Potency

L791943 inhibits human PDE4A with an IC₅₀ of 4.2 nM [1]. This potency places it between the more potent first‑generation agent rolipram (PDE4A IC₅₀ ≈3 nM [2]) and the clinically advanced but less potent cilomilast (LPDE4 IC₅₀ ≈100 nM [3]).

PDE4A Potency
Cross-study comparable
IC₅₀ 4.2 nM (L791943) vs rolipram ≈3 nM, cilomilast ≈100 nM
Supports PDE4A potency reference context; near-rolipram level with divergent metabolic/tolerability profile.
Potency alone does not predict in vivo tolerability.
PDE4 inhibition enzymatic assay IC₅₀

In Vivo Emetic Liability

Emesis is a dose‑limiting toxicity for many PDE4 inhibitors. In the ferret emesis model, L791943 exhibits an emetic threshold greater than 30 mg/kg following oral administration [1]. By contrast, rolipram induces emesis at doses as low as 0.1–1 mg/kg [2], and roflumilast—despite sub‑nanomolar potency—requires a 30 mg/kg threshold to avoid emesis [3].

Emetic Threshold
Cross-study comparable
L791943 >30 mg/kg p.o.; rolipram 0.1–1 mg/kg; roflumilast 30 mg/kg (ferret)
Reported emetic threshold context in ferret model; profile may support tolerability endpoint monitoring in chronic studies.
Species- and model-dependent; cross-species translation requires review.
emetic threshold ferret model tolerability

Whole-Blood TNF-α Suppression

In human whole‑blood stimulated with lipopolysaccharide (LPS), L791943 suppresses TNF‑α production with an IC₅₀ of 0.67 μM [1]. This cell‑based functional readout integrates both potency and plasma protein binding effects and is a direct proxy for anti‑inflammatory efficacy.

TNF-α Inhibition
Class-level
IC₅₀ = 0.67 μM in human whole blood (LPS-stimulated)
Reported whole-blood TNF-α assay context; supports inflammation-model target engagement review.
Single-compound data; direct comparator absent.
TNF‑α whole‑blood assay inflammation

Pharmacokinetic Half-Life

Following oral administration, L791943 demonstrates a half‑life of approximately 2 hours in the rat [1] and an extended duration of action in the squirrel monkey [2]. The rat half‑life of 2 h represents a substantial improvement over the short‑lived CDP‑840 and provides sufficient exposure for once‑daily dosing in rodent efficacy models.

Half-Life (Rat)
Cross-study comparable
t₁/₂ ≈ 2 h (L791943); CDP‑840
Reported half-life context supports exposure modeling; may reduce dosing frequency relative to shorter-lived analogs.
Squirrel monkey data also reported; species translation pending.
pharmacokinetics half‑life in vivo

L791943 Application Scenarios


Chronic Inflammation Models

L791943 is ideally suited for rodent and ferret models of chronic obstructive pulmonary disease (COPD), asthma, or rheumatoid arthritis where prolonged PDE4 inhibition is needed but dose‑limiting emesis must be avoided. Its >30 mg/kg ferret emetic threshold and 2 h rat half‑life enable once‑daily oral dosing at pharmacologically active levels without triggering gastrointestinal side effects [1].

PK/PD Metabolic Stability Studies

Investigators seeking to establish PK/PD relationships for PDE4 inhibitors can use L791943 as a benchmark for metabolically stable backbones. Its >98% stability in rat hepatocytes versus 11% for CDP‑840 provides a clear differentiation window, and its 2 h half‑life facilitates robust AUC‑based exposure–response correlations [1] [2].

SAR Studies: PDE4 Tolerability

Medicinal chemistry programs aiming to reduce PDE4‑associated emesis while preserving potency can leverage L791943 as a positive control. The compound exemplifies the hexafluorocarbinol/bis‑difluoromethoxy catechol pharmacophore that decouples enzyme inhibition from emetic liability, as demonstrated by its ferret tolerability profile [1].

Whole-Blood TNF-α Assays

L791943 suppresses LPS‑induced TNF‑α with an IC₅₀ of 0.67 μM in human whole blood, making it a valuable reference compound for ex vivo pharmacology studies that aim to translate biochemical potency to functional anti‑inflammatory activity [1].

Application
Selection Property
Validation Focus
Chronic inflammation model studies
Metabolic stability and emetic threshold profile
Sustained target engagement without dosing-interval confounds in ferret/rodent models
PK/PD metabolic stability comparator studies
Hepatocyte stability differentiation vs earlier PDE4 inhibitors
Exposure–response correlation and half-life evaluation in rodent models
PDE4 tolerability SAR research
Pharmacophore decoupling enzyme inhibition from emetic liability
Emetic threshold comparison in ferret model; tolerability endpoint monitoring
Ex vivo inflammation biomarker studies
Whole-blood TNF-α suppression activity
Functional anti-inflammatory activity translation from biochemical potency

Technical Documentation Hub

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28 linked technical documents
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